
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where active methylene compounds react with aromatic aldehydes in the presence of a base catalyst . For instance, diethyl malonate can react with 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde using piperidine as a catalyst and ethanol as the solvent at reflux conditions . This reaction results in the formation of the desired chromene derivative with high yields and mild reaction conditions .
Analyse Chemischer Reaktionen
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits various biological activities, including anticancer, antimicrobial, and antidiabetic properties. It is used in the development of new drug candidates and therapeutic agents.
Material Science: The compound is used in the synthesis of novel materials with unique properties, such as fluorescent indicators and optical brighteners.
Industrial Chemistry: It is employed in the production of agrochemicals, insecticides, and fragrances.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound can also interact with microbial cell membranes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2-(4-Chlorophenyl)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other similar compounds, such as:
2H-chromene-3-carboxylate derivatives: These compounds share a similar chromene scaffold and exhibit comparable biological activities.
Coumarin derivatives: Coumarins are structurally related to chromenes and possess similar pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Eigenschaften
Molekularformel |
C18H13ClO4 |
|---|---|
Molekulargewicht |
328.7 g/mol |
IUPAC-Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H13ClO4/c19-15-7-5-12(6-8-15)16(20)11-23-18(21)14-9-13-3-1-2-4-17(13)22-10-14/h1-9H,10-11H2 |
InChI-Schlüssel |
PXODMLPCOZBWRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide](/img/structure/B12931673.png)
![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)
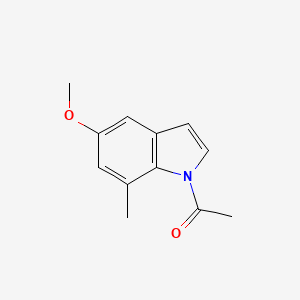
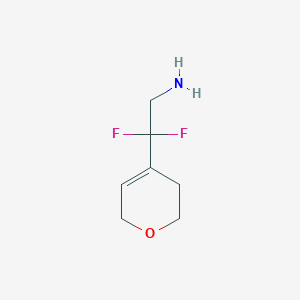
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
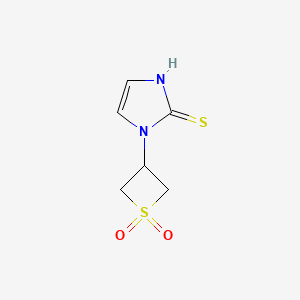
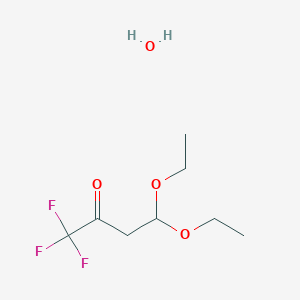
![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
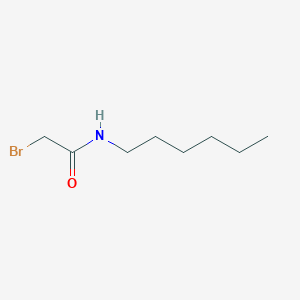
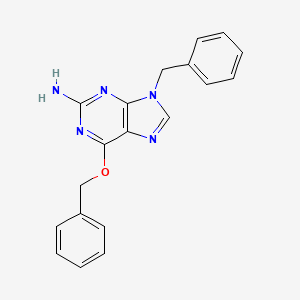
![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
